

a molecular structure and chemical properties of Ceftiofur

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Compound of Interest

Compound Name: Ceftiofur

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Ceftiofur: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftiofur is a third-generation cephalosporin antibiotic exclusively used in veterinary medicine. [1][2] It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many β -lactamase-producing strains. [2][3] This document provides an in-depth overview of the molecular structure, chemical properties, and antibacterial activity of **Ceftiofur**. Detailed experimental protocols for its analysis and a summary of its mechanism of action are also presented to support further research and development.

Molecular Structure

Ceftiofur is a semi-synthetic β -lactam antibiotic characterized by a cephalosporin core. Its chemical structure includes an aminothiazole ring and a methoxyimino group, which confer stability against β -lactamase enzymes. [4] The IUPAC name for **Ceftiofur** is (6R,7R)-7-[[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.

Identifier	Value
Chemical Formula	C ₁₉ H ₁₇ N ₅ O ₇ S ₃
Molecular Weight	523.6 g/mol
CAS Number	80370-57-6

Chemical Properties

Ceftiofur is typically used as its sodium or hydrochloride salt to improve its solubility and stability for formulation. The physicochemical properties of **Ceftiofur** and its common salts are summarized below.

Physical and Chemical Properties

Property	Ceftiofur	Ceftiofur Hydrochloride	Ceftiofur Sodium
Melting Point	>212°C (decomposition)[5]	~120-125°C or >190°C (decomposition)[6]	185°C[7]
pKa	2.68 ± 0.05 (carboxylic acid)	Not available	Not available
Water Solubility	249 mg/L (at 20°C, pH 7)	Insoluble	Soluble
Solubility in Organic Solvents	Not readily soluble	Soluble in DMSO (≥21.8 mg/mL), Ethanol with sonication (≥9.44 mg/mL)[8]	Sparingly soluble in 1,2-propanediol, slightly soluble in 1,3-propanediol[9]

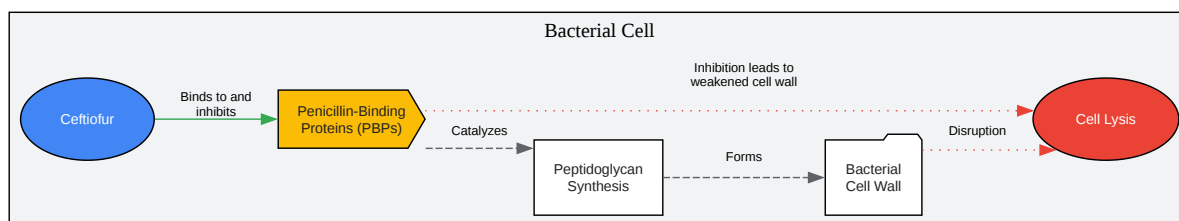
Stability

Ceftiofur's stability is significantly influenced by pH and temperature. It is most stable in acidic to neutral conditions (pH 2-6) and degrades rapidly in alkaline environments (pH > 7.4).[10] The primary degradation product is desfuroyl**ceftiofur**, which itself possesses some

antibacterial activity. For parenteral administration, **Ceftiofur** sodium solutions can be stored at room temperature (22°C) or refrigerated (6°C) for up to 48 hours without significant loss of potency.

Mechanism of Action

Ceftiofur exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is initiated by the binding of **Ceftiofur** to penicillin-binding proteins (PBPs), which are essential enzymes in the terminal stages of peptidoglycan synthesis. The inactivation of these PBPs disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.



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Ceftiofur's mechanism of action.

Antibacterial Spectrum

Ceftiofur demonstrates potent activity against a wide range of veterinary pathogens. The minimum inhibitory concentrations (MICs) for key bacteria are presented below.

Bacterial Species	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)
Pasteurella multocida	≤0.03	≤0.03
Mannheimia haemolytica	≤0.03	≤0.03
Haemophilus somnus	≤0.015	≤0.015
Actinobacillus pleuropneumoniae	≤0.03	0.06
Streptococcus suis	0.06	0.25
Escherichia coli	0.5	2.0
Salmonella choleraesuis	1.0	2.0
Staphylococcus aureus	1.0	2.0

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Ceftiofur Analysis

This section details a validated HPLC method for the quantification of **Ceftiofur** in pharmaceutical formulations.

5.1.1. Chromatographic Conditions

- Column: C18, 250 mm x 4.6 mm, 5 µm particle size
- Mobile Phase: Isocratic mixture of 0.02 M disodium hydrogen phosphate buffer (pH adjusted to 6.0 with orthophosphoric acid) and acetonitrile (78:22, v/v)[10]
- Flow Rate: 1.0 mL/min[10]
- Detection: UV at 292 nm[10]
- Injection Volume: 20 µL

- Column Temperature: 35°C

5.1.2. Standard Solution Preparation

- Accurately weigh and dissolve an appropriate amount of **Ceftiofur** reference standard in the mobile phase to obtain a stock solution of 100 µg/mL.
- Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 20.0 to 120.0 µg/mL.[\[10\]](#)

5.1.3. Sample Preparation (Powder for Injection)

- Reconstitute the **Ceftiofur** powder for injection with the specified diluent.
- Dilute an accurately measured volume of the reconstituted solution with the mobile phase to obtain a final concentration within the calibration range.

5.1.4. System Suitability

Perform replicate injections of a standard solution to ensure the chromatographic system is performing adequately. Typical system suitability parameters include tailing factor, theoretical plates, and repeatability of peak areas.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of **Ceftiofur**'s MIC against bacterial isolates.

5.2.1. Materials

- Cation-adjusted Mueller-Hinton broth (CAMHB)
- **Ceftiofur** reference standard
- 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland turbidity

5.2.2. Procedure

- Prepare a stock solution of **Ceftiofur** in a suitable solvent and dilute it in CAMHB to create a series of two-fold serial dilutions in the microtiter plates.
- Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.
- Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).
- Incubate the plates at 35-37°C for 16-20 hours.
- The MIC is determined as the lowest concentration of **Ceftiofur** that completely inhibits visible bacterial growth.

Conclusion

Ceftiofur remains a critically important antibiotic in veterinary medicine due to its broad spectrum of activity and stability against β -lactamases. This technical guide provides comprehensive data on its molecular structure and chemical properties, which are essential for formulation development and quality control. The detailed experimental protocols and information on its mechanism of action and antibacterial spectrum will aid researchers and scientists in further investigations and the development of effective therapeutic strategies.

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